3'-Hydroxyflavanone, (R)-

CAS No.: 1030267-21-0

Cat. No.: VC17042955

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1030267-21-0 |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | (2R)-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2/t15-/m1/s1 |

| Standard InChI Key | JVSPTYZZNUXJHN-OAHLLOKOSA-N |

| Isomeric SMILES | C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |

| Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |

Introduction

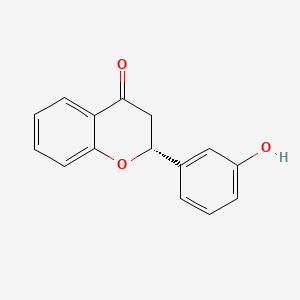

Chemical Identity and Structural Features

Molecular Characterization

(R)-3'-Hydroxyflavanone (PubChem CID: 688862) is defined by the IUPAC name (2R)-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one . Its SMILES notation (C1C@@HC3=CC(=CC=C3)O) explicitly denotes the (R)-configuration at the C2 position, while the InChIKey (JVSPTYZZNUXJHN-OAHLLOKOSA-N) provides a unique identifier for its stereochemical structure . The compound’s planar structure consists of a benzopyran-4-one core fused to a dihydrochromen ring, with a 3-hydroxyphenyl substituent at the C2 position (Table 1).

Table 1: Key Molecular Properties of (R)-3'-Hydroxyflavanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₃ | |

| Molecular Weight | 240.25 g/mol | |

| CAS Registry Number | 1030267-21-0 | |

| XLogP3 | 2.5 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Stereochemical Considerations

The (R)-configuration at C2 introduces chirality, which may influence the compound’s bioavailability and target selectivity. Molecular docking studies on analogous flavanones, such as homoisoflavanones, demonstrate that stereochemistry critically affects binding to proteins like soluble epoxide hydrolase (sEH) and ferrochelatase (FECH) . For instance, (S)-enantiomers of homoisoflavanones exhibit superior antiangiogenic activity compared to their (R)-counterparts, highlighting the importance of stereochemistry in biological efficacy .

Molecular Interactions and Mechanisms

Binding Mode Hypotheses

Molecular docking of iso-flavone derivatives reveals critical interactions with H₃R, including salt bridges with Asp114 and π–π interactions with Phe254 . By analogy, (R)-3'-Hydroxyflavanone’s phenyl ring may engage in T-shaped π–π interactions, while its hydroxy group could form hydrogen bonds with Thr305 or Tyr374 . The (R)-configuration might sterically hinder access to deeper binding pockets, reducing affinity compared to (S)-enantiomers .

Metabolic Stability

The compound’s moderate XLogP3 (2.5) suggests favorable membrane permeability, but its single hydroxy group may predispose it to glucuronidation or sulfation, limiting oral bioavailability. Structural optimization, such as methylation of the hydroxy group, could enhance metabolic stability without compromising activity.

Applications and Future Directions

Therapeutic Prospects

(R)-3'-Hydroxyflavanone’s potential as an H₃R antagonist positions it as a candidate for neurological disorders like narcolepsy or Alzheimer’s disease . Additionally, its flavanone backbone could serve as a scaffold for developing anti-inflammatory agents, though efficacy must be validated in preclinical models.

Synthetic Chemistry Challenges

Enantioselective synthesis remains a hurdle due to the compound’s single stereocenter. Advances in asymmetric catalysis, particularly ruthenium-mediated transfer hydrogenation , may enable scalable production of (R)-3'-Hydroxyflavanone for structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume